

L-368,899 hydrochloride as a pharmacological tool in neuroscience research

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Compound of Interest

Compound Name: L-368,899 hydrochloride

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L-368,899 Hydrochloride: A Pharmacological Tool for Neuroscience Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

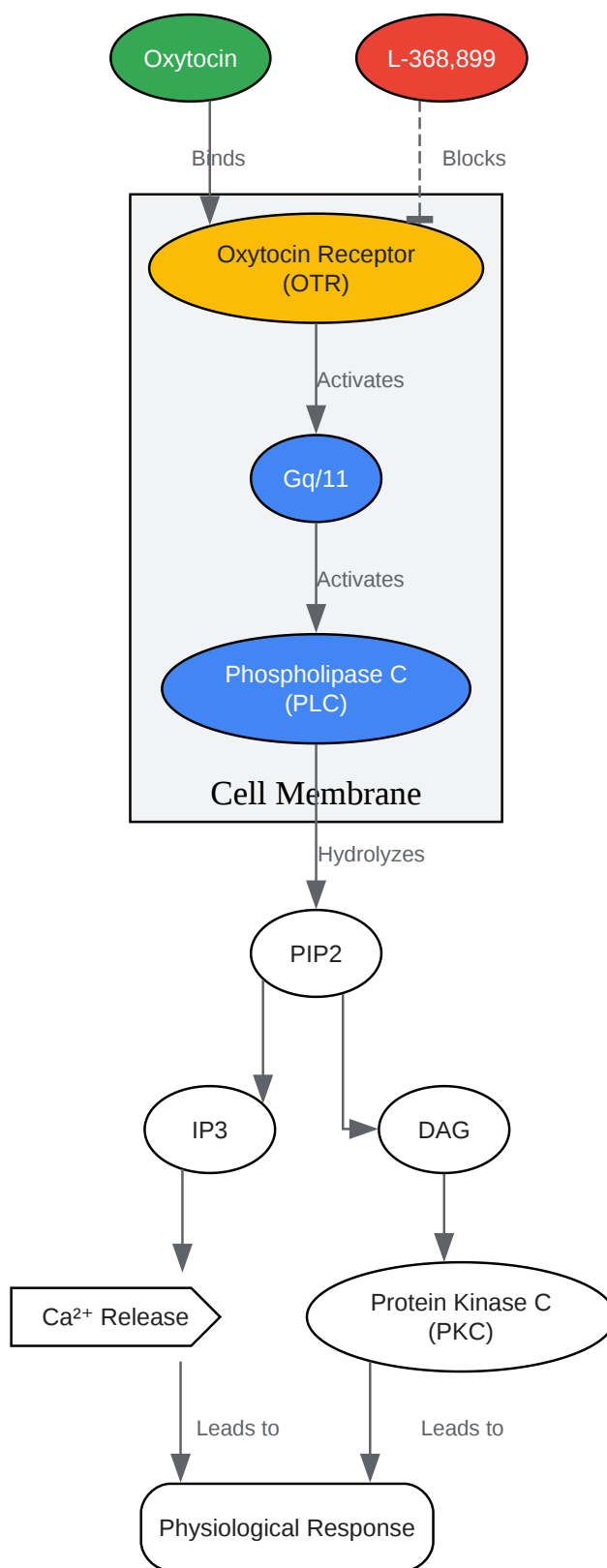
Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system's oxytocinergic pathways and their role in modulating a wide range of social behaviors and physiological processes. These application notes provide a comprehensive overview of L-368,899's pharmacological properties and detailed protocols for its use in neuroscience research.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The OTR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3][4] Upon activation by oxytocin, the Gq/11 protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein

kinase C (PKC). This signaling cascade is integral to many of oxytocin's physiological effects. L-368,899 effectively blocks this entire pathway by preventing the initial receptor activation.



[Click to download full resolution via product page](#)**Figure 1:** Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899.

Data Presentation

Receptor Binding Affinity

The binding affinity of **L-368,899 hydrochloride** has been characterized for oxytocin and vasopressin receptors across different species. The following table summarizes key quantitative data.

Receptor	Species	Preparation	Assay Type	Value (nM)	Reference
Oxytocin	Human	Uterus	IC50	26	[2]
Oxytocin	Rat	Uterus	IC50	8.9	[1][2][5]
Oxytocin	Coyote	Brain	Ki	12.38	[6]
Vasopressin V1a	Human	Liver	IC50	510	[2]
Vasopressin V1a	Rat	Liver	IC50	890	[2]
Vasopressin V1a	Coyote	Brain	Ki	511.6	[6]
Vasopressin V2	Human	Kidney	IC50	960	[2]
Vasopressin V2	Rat	Kidney	IC50	2400	[2]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

L-368,899 displays a significantly higher affinity for the oxytocin receptor compared to vasopressin V1a and V2 receptors, demonstrating its selectivity.[5] For instance, it is over 40-fold more selective for the oxytocin receptor than for vasopressin V1a and V2 receptors.[5]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in several species to determine the absorption, distribution, metabolism, and excretion of L-368,899.

Species	Dose & Route	Tmax	Cmax	t1/2	Bioavailability	Reference
Rat (Female)	25 mg/kg (oral)	< 1 hr	-	~2 hr	14% (at 5 mg/kg)	[2][7][8]
Rat (Male)	25 mg/kg (oral)	< 1 hr	-	~2 hr	18% (at 5 mg/kg), 41% (at 25 mg/kg)	[2][7][8]
Dog (Female)	5 mg/kg (oral)	< 1 hr	-	~2 hr	17%	[2][7][8]
Dog (Female)	33 mg/kg (oral)	1-4 hr	-	~2 hr	41%	[7][8]
Coyote	3 mg/kg (IM)	15-30 min (CSF)	-	-	-	[6][9][10]

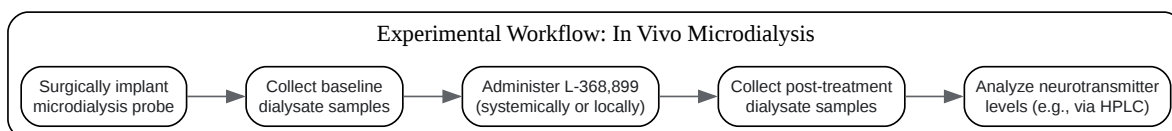
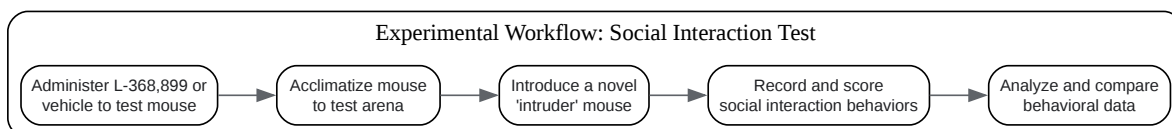
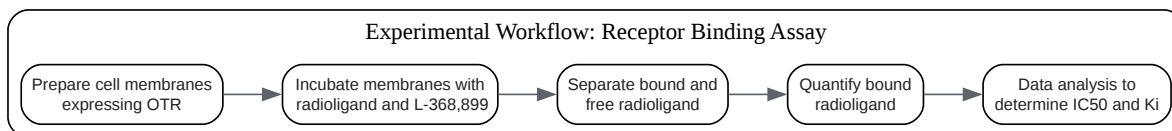
Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. t1/2: Half-life. IM: Intramuscular. CSF: Cerebrospinal Fluid.

L-368,899 is rapidly absorbed after oral administration, with peak plasma concentrations reached in under an hour at lower doses.[7][8] It has a half-life of approximately 2 hours in both rats and dogs.[7][8] Studies in coyotes have shown that following intramuscular injection, L-368,899 peaks in the cerebrospinal fluid within 15 to 30 minutes.[6][9][10]

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Binding)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of L-368,899 for the oxytocin receptor.



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